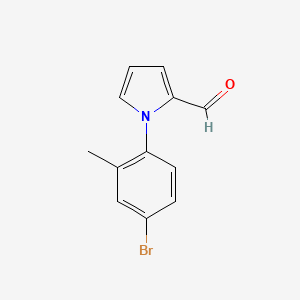
1-(4-溴-2-甲基苯基)-1H-吡咯-2-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C12H10BrNO. It is characterized by a bromine atom attached to a methylphenyl group, which is further connected to a pyrrole ring with an aldehyde functional group. This compound is primarily used in research settings and has various applications in chemistry and biology.
科学研究应用
1-(4-Bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
准备方法
The synthesis of 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-methylphenyl, followed by the formation of the pyrrole ring through cyclization reactions. The final step involves the introduction of the aldehyde group via formylation reactions. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
化学反应分析
1-(4-Bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives.
作用机制
The mechanism of action of 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the aldehyde group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter cellular pathways.
相似化合物的比较
1-(4-Bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:
1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone: This compound has a trifluoroethanone group instead of an aldehyde, which affects its reactivity and applications.
1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone: This compound has a pyrrolidinone ring instead of a pyrrole ring, leading to different chemical properties and uses. The uniqueness of 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
属性
IUPAC Name |
1-(4-bromo-2-methylphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-9-7-10(13)4-5-12(9)14-6-2-3-11(14)8-15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIXKCJTTCQZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2562020.png)
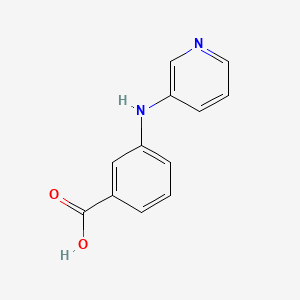
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,6-dimethoxybenzamide](/img/structure/B2562022.png)
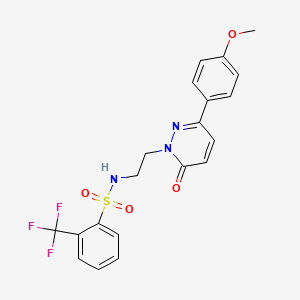
sulfamoyl}benzoic acid](/img/structure/B2562026.png)
![4-butyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2562027.png)
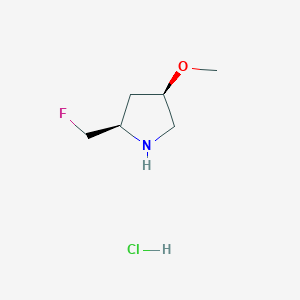
![5-chloro-N-{[2-(cyclopentyloxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2562029.png)
![2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2562033.png)
![1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2562035.png)
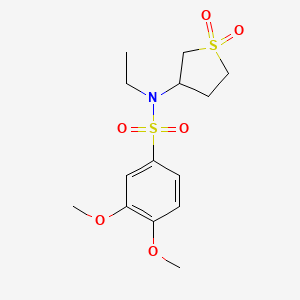
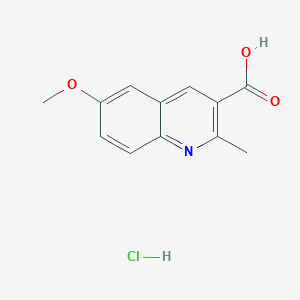
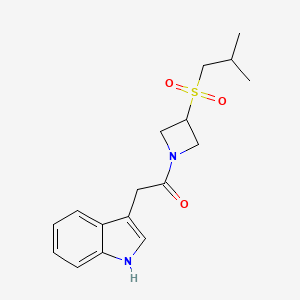
![(1R,2R)-2-[(3-fluoropyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2562042.png)
